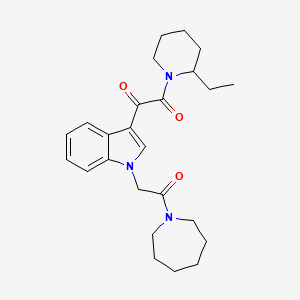
1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H33N3O3 and its molecular weight is 423.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione is a complex organic molecule with potential pharmacological properties. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology. This article focuses on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of the compound is C31H36N4O5S with a molecular weight of approximately 576.71 g/mol. The structural complexity involves multiple functional groups that may influence its biological activity.
Research indicates that compounds similar to this indole derivative may exhibit several mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.
- Receptor Modulation : It could interact with various receptors, including those involved in neurotransmission and immune responses.
- Antioxidant Activity : The presence of certain functional groups suggests potential antioxidant properties that could mitigate oxidative stress in cells.
Anticancer Properties
Studies have shown that indole derivatives can exhibit anticancer activity by inducing apoptosis in tumor cells. For instance, compounds with similar structures have been reported to activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound might protect neuronal cells from apoptosis induced by amyloid-beta toxicity, a hallmark of Alzheimer's disease .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Indole Derivatives :
- Neuroprotection Research :
-
Inflammation Model :
- In an experimental model of inflammation, compounds structurally related to the target compound significantly reduced edema and inflammatory markers in vivo, supporting their potential therapeutic applications.
Data Table: Biological Activities
Eigenschaften
IUPAC Name |
1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-2-19-11-7-10-16-28(19)25(31)24(30)21-17-27(22-13-6-5-12-20(21)22)18-23(29)26-14-8-3-4-9-15-26/h5-6,12-13,17,19H,2-4,7-11,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLOZLCJZBSGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













